molecular formula C10H9F3O3S B8526417 2-Methoxy-6-methylsulfanyl-4-trifluoromethyl-benzoic acid

2-Methoxy-6-methylsulfanyl-4-trifluoromethyl-benzoic acid

Cat. No. B8526417
M. Wt: 266.24 g/mol
InChI Key: REVNVSSONPEOEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-6-methylsulfanyl-4-trifluoromethyl-benzoic acid is a useful research compound. Its molecular formula is C10H9F3O3S and its molecular weight is 266.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methoxy-6-methylsulfanyl-4-trifluoromethyl-benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methoxy-6-methylsulfanyl-4-trifluoromethyl-benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C10H9F3O3S

Molecular Weight

266.24 g/mol

IUPAC Name

2-methoxy-6-methylsulfanyl-4-(trifluoromethyl)benzoic acid

InChI

InChI=1S/C10H9F3O3S/c1-16-6-3-5(10(11,12)13)4-7(17-2)8(6)9(14)15/h3-4H,1-2H3,(H,14,15)

InChI Key

REVNVSSONPEOEQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)C(F)(F)F)SC)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

N,N,N′N′-Tetramethylethylendiamine (21 g, 177 mmol) was added drop-wise at −70° C. to a solution of sec-butyllithium (110 mL, 1.4 M in cyclohexane, 154 mmol) in 180 mL tetrahydrofuran. 2-Methoxy-4-trifluoromethyl-benzoic acid (13 g, 59 mmol) in 60 mL tetrahydrofuran was added drop-wise at −70° C. over 2 hours. After complete addition stirring was continued at −70° C. for another 2 hours. Dimethyl disulfide (20 g, 207 mmol) was added at −70° C. within 10 min. Stirring was continued at −70° C. for another hour and the reaction was allowed to warm up. The reaction mixture was quenched with 150 mL water and extracted with 200 mL ethyl acetate. The aqueous phase was adjusted to pH1 by addition of 25% HCl and extracted twice with dichloromethane. The combined organic phases were dried on sodium sulfate, filtered and evaporated. The crude product was crystallized with heptane and yielded the title compound as a white solid (1.75 g, 11%), MS: m/e=265.1 [(M−H)−].
[Compound]
Name
N,N,N′N′-Tetramethylethylendiamine
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
110 mL
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Yield
11%

Synthesis routes and methods II

Procedure details

The title compound, white solid, MS: m/e=265.1 [(M−H)−], was prepared in accordance with the general method of intermediate E from 2-methoxy-4-(trifluoromethyl)benzoic acid and dimethyl disulfide.
[Compound]
Name
intermediate E
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Synthesis routes and methods III

Procedure details

In analogy to the procedure described for the synthesis of example B.1, the title compound was prepared from 2-methoxy-4-(trifluoromethyl)benzoic acid (commercial) and dimethyldisulfide.
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0 (± 1) mol
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